L-703606
CAS No.: 144425-84-3
Cat. No.: VC0532207
Molecular Formula: C27H29IN2
Molecular Weight: 508.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144425-84-3 |
|---|---|
| Molecular Formula | C27H29IN2 |
| Molecular Weight | 508.4 g/mol |
| IUPAC Name | (2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
| Standard InChI | InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1 |
| Standard InChI Key | WSLTYZVXORBNLB-KAYWLYCHSA-N |
| Isomeric SMILES | C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I |
| Canonical SMILES | C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
L-703 606 oxalate salt is systematically named (2R,3R)-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate. Its structure features a bicyclic azabicyclo[2.2.2]octane core substituted with diphenylmethyl and 2-iodobenzyl groups, complexed with oxalic acid to form the salt . The oxalate counterion enhances the compound’s solubility in polar solvents such as dimethyl sulfoxide (DMSO), where it dissolves at concentrations exceeding 10 mg/mL .
Table 1: Key Chemical Properties of L-703 606 Oxalate Salt
| Property | Value |
|---|---|
| CAS Number | 144425-84-3 |
| Molecular Formula | C<sub>27</sub>H<sub>29</sub>IN<sub>2</sub> |
| Molecular Weight | 508.44 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | >10 mg/mL in DMSO |
| Purity | >98% (HPLC) |
| Storage Conditions | -20°C, desiccated |
Stereochemical Considerations
The compound’s (2R,3R)-relative configuration is critical for its pharmacological activity. X-ray crystallography studies of analogous NK1 antagonists reveal that the spatial orientation of the diphenylmethyl and iodophenyl groups optimizes binding to the receptor’s hydrophobic pockets . The oxalate salt form stabilizes the molecule by forming hydrogen bonds with the amine group, thereby improving shelf life and handling properties .
Pharmacological Mechanism: NK1 Receptor Antagonism
Role of NK1 Receptors in Pain and Inflammation
The NK1 receptor, a G protein-coupled receptor (GPCR), binds substance P, a neuropeptide involved in transmitting nociceptive signals and mediating neurogenic inflammation . Activation of NK1 receptors in the dorsal horn of the spinal cord and peripheral tissues amplifies pain perception and promotes the release of pro-inflammatory cytokines such as IL-1β and TNF-α.
Binding Affinity and Selectivity
L-703 606 oxalate salt exhibits nanomolar affinity for the NK1 receptor (K<sub>i</sub> = 3.2 nM) with minimal activity at related receptors (NK2, NK3) . Its non-peptide nature avoids enzymatic degradation by peptidases, a limitation of earlier peptide antagonists like aprepitant. Radioligand displacement assays demonstrate that the iodophenyl moiety enhances receptor occupancy by interacting with a conserved histidine residue in the NK1 binding pocket .
Research Applications and Preclinical Findings
Pain Management Studies
In rodent models of neuropathic pain, intraperitoneal administration of L-703 606 oxalate salt (10 mg/kg) reduced mechanical allodynia by 60% compared to controls. The compound’s ability to cross the blood-brain barrier was confirmed via microdialysis, showing a 4:1 brain-to-plasma concentration ratio . These findings underscore its potential for central analgesic effects.
Anti-Inflammatory Effects
In a murine model of collagen-induced arthritis, daily oral dosing (5 mg/kg) suppressed joint swelling by 45% and reduced serum IL-6 levels by 70%. The oxalate salt’s improved bioavailability over the free base formulation was attributed to enhanced solubility in gastrointestinal fluids .
Comparative Efficacy Against Peptide Antagonists
A head-to-head study in guinea pig ileum preparations revealed that L-703 606 oxalate salt inhibited substance P-induced contractions with an IC<sub>50</sub> of 12 nM, outperforming peptide antagonists like spantide (IC<sub>50</sub> = 220 nM) . This superiority is linked to its resistance to proteolytic cleavage and prolonged receptor occupancy.
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